Lutetium(III) iodide

描述

Significance of Lutetium(III) Iodide within Rare Earth Chemistry

Lutetium holds a unique position as the last element in the lanthanide series. americanelements.com Unlike many other rare earth elements, it does not have a magnetic moment. americanelements.com this compound is significant in the study of lanthanide chemistry due to the unique electronic and magnetic properties that arise from the f-electrons in lutetium. cymitquimica.com

The compound serves as a versatile precursor and component in the synthesis of various advanced materials. chemimpex.com Its high thermal stability and solubility make it a valuable component in the development of materials such as phosphors, catalysts, and advanced ceramics. chemimpex.com Researchers utilize this compound in the creation of scintillation materials for radiation detection and luminescent materials for optoelectronic devices. chemimpex.com

The synthesis of this compound can be achieved through several methods, including the direct reaction of lutetium metal with iodine. wikipedia.orgscienceinfo.com Another method involves the reaction of metallic lutetium with mercury iodide in a vacuum at 500 °C. wikipedia.orgwikipedia.org The resulting this compound hydrate (B1144303) can be heated with ammonium (B1175870) iodide to produce the anhydrous form. wikipedia.orgwikipedia.org It can also be synthesized by reacting lutetium oxide with hydroiodic acid. ontosight.ai

Evolution of Research Perspectives on this compound Systems

Historically, research into rare earth halides often involved their synthesis and basic characterization. The preparation of pure anhydrous rare-earth trihalides, including this compound, has been a subject of study, as impurities can affect experimental outcomes. researchgate.netiucr.org For instance, the presence of oxygen can lead to the formation of lutetium oxide iodide (LuOI) as a by-product during high-temperature reactions. researchgate.netiucr.org

More recent research has shifted towards exploring the specific applications of this compound systems, particularly in materials science. A significant area of investigation is its use in scintillators, which are materials that emit light when exposed to ionizing radiation. Cerium-doped this compound (LuI₃:Ce) has emerged as a promising scintillator material for applications such as medical imaging, including PET scanners, and the detection of gamma rays and neutrons. wikipedia.orgresearchgate.netrmdinc.comaip.org Research has focused on improving the light yield, decay time, and energy resolution of these scintillators. researchgate.netresearchgate.net

The optical properties of this compound have also led to its use in other areas. It is utilized in the production of high-intensity discharge lamps and metal halide lamps, where it contributes to the light spectrum and efficiency of the lamps. ontosight.aizircomet.comepo.orgnoblelight.com

Furthermore, the coordination chemistry of this compound has been a subject of study. Research has shown that the reaction of this compound with other compounds can lead to the formation of complex ionic structures. acs.org For example, reacting LuI₃ with 2-propanol can result in the formation of [LuI₂(HOⁱPr)₄]I, and its dissolution in pyridine (B92270) can produce [LuI(OⁱPr)(py)₅][I]. acs.org These studies provide insights into the fundamental coordination behavior of the small lutetium ion.

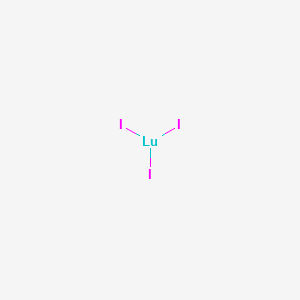

Structure

2D Structure

属性

CAS 编号 |

13813-45-1 |

|---|---|

分子式 |

I3Lu |

分子量 |

555.6802 g/mol |

IUPAC 名称 |

lutetium(3+);triiodide |

InChI |

InChI=1S/3HI.Lu/h3*1H;/q;;;+3/p-3 |

InChI 键 |

NZOCXFRGADJTKP-UHFFFAOYSA-K |

SMILES |

I[Lu](I)I |

规范 SMILES |

[I-].[I-].[I-].[Lu+3] |

其他CAS编号 |

13813-45-1 |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for Lutetium Iii Iodide

Direct Synthesis from Elemental Lutetium and Iodine

The most straightforward approach to preparing Lutetium(III) iodide is the direct reaction between lutetium metal and elemental iodine. fishersci.ienih.gov This can be accomplished through both solid-state and solution-phase techniques.

Solid-State Reaction Techniques

High-temperature, solid-state synthesis involves the direct combination of lutetium metal with iodine. fishersci.ienih.gov In this method, lutetium metal, often in the form of chips or powder, is reacted with iodine vapor at elevated temperatures. nih.govfishersci.ca The reaction is typically carried out in a sealed, evacuated container, such as a tantalum or silica (B1680970) ampoule, to prevent the formation of oxide iodides and to contain the volatile and corrosive iodine. nih.gov The general equation for this synthesis is:

2 Lu(s) + 3 I₂(g) → 2 LuI₃(s) nih.gov

Specimens of LuI₃ have been successfully synthesized by the iodination of metallic lutetium using iodine vapor, with the products being identified through chemical and X-ray phase analysis. fishersci.ca This method is a common strategy for preparing solvent-free rare-earth halides.

Solution-Phase Synthetic Approaches

This compound can also be synthesized by reacting the elemental precursors in an appropriate solvent. Ethereal solvents, such as tetrahydrofuran (B95107) (THF), are commonly employed for this purpose. nih.gov The reaction of lutetium metal with iodine in THF at room temperature yields the triiodide as a solvated adduct, often represented as LuI₃(THF)ₙ. nih.gov These adducts are valuable as starting materials for further chemical synthesis. americanelements.com

An alternative solution-phase route involves the reaction of lutetium metal with iodine in 2-propanol. wmcloud.org This reaction leads to the formation of an ionic species, tetrakis(2-propanol)diiodothis compound, [LuI₂(HOiPr)₄][I]. wmcloud.org The formation of such ionic complexes is attributed to the small size of the lutetium ion and the presence of strong Lewis basic solvents in the metal's coordination sphere. wmcloud.org

Synthesis via Lutetium Oxide Precursors

Lutetium(III) oxide (Lu₂O₃), a readily available and stable compound, serves as a common starting material for the synthesis of various lutetium salts, including the iodide. nih.govnih.govwikipedia.org

Reaction with Hydroiodic Acid

Lutetium(III) oxide reacts with hydroiodic acid (HI) to form this compound and water. fishersci.co.uknih.gov This acid-base reaction provides a direct pathway from the oxide to the iodide salt.

Lu₂O₃(s) + 6 HI(aq) → 2 LuI₃(aq) + 3 H₂O(l) fishersci.co.uknih.gov

The resulting product from the aqueous solution is a hydrate (B1144303) of this compound. Obtaining the anhydrous form is critical for many applications, as the hydrate will form the oxide iodide upon heating. fishersci.iewikipedia.org To achieve dehydration, the hydrate is heated with an excess of ammonium (B1175870) iodide (NH₄I). fishersci.iewikipedia.org The ammonium iodide serves to create a non-aqueous, high-temperature environment that facilitates the removal of water molecules without forming oxide byproducts, yielding anhydrous LuI₃. fishersci.iewikipedia.orgamericanelements.com

Derivatization from Lutetium Oxide Thin Films

The synthesis of this compound directly from lutetium oxide thin films is not a widely documented method in the available scientific literature. The fabrication of lutetium oxide thin films themselves is well-established, utilizing techniques like physical vapor deposition (PVD), atomic layer deposition (ALD), and spray pyrolysis for applications in electronics and optics. wikipedia.orgfishersci.caamericanelements.com

While direct conversion of Lu₂O₃ films to LuI₃ is not described, general methods for the iodination of other material thin films exist. These include vapor or solid-phase iodination, where a precursor film (such as a metal or metal nitride) is exposed to iodine vapor in a controlled environment to form a metal iodide film. fishersci.iewikipedia.org For example, copper films can be converted to copper iodide (CuI) via vapor iodination. fishersci.ie In principle, a similar gas-phase reaction could be envisioned for a Lu₂O₃ thin film, potentially using a more reactive iodinating agent than elemental iodine in a high-temperature process, but specific protocols for this transformation are not established.

Advanced Routes for Donor-Free this compound

Producing this compound that is free from coordinated solvent molecules (donor-free) or other impurities is essential for achieving optimal performance in applications like high-performance scintillators. Several advanced synthetic routes have been developed for this purpose.

One established method involves the reaction of metallic lutetium with mercury(II) iodide (HgI₂) in a vacuum at approximately 500 °C. fishersci.ie

2 Lu(s) + 3 HgI₂(s) → 2 LuI₃(s) + 3 Hg(g) fishersci.ie

A key advantage of this route is that the elemental mercury produced as a byproduct can be easily removed by distillation, yielding a pure, solvent-free product. fishersci.ie

The reaction of rare-earth oxides with ammonium halides at high temperatures, as mentioned previously (Section 2.2.1), is also a convenient method for producing anhydrous, and therefore donor-free, trihalides. nih.gov A variation of this involves using ammonium iodide specifically, which has been highlighted as a route to both large- and small-scale batches of donor-free rare-earth triiodides. nih.gov

More recently, mechanochemical synthesis has emerged as a facile, solvent-free approach for producing f-block metal iodides. americanelements.com This solid-state grinding technique avoids the use of donor solvents, which can be difficult to remove completely, and circumvents the need for toxic materials like mercury iodide or lengthy reaction times, presenting an efficient and simple route to high-purity, base-free this compound. americanelements.com

Mechanochemical Synthesis Strategies

Mechanochemical synthesis has emerged as a powerful, solvent-free method for the preparation of various inorganic compounds, including this compound. This technique utilizes mechanical energy, typically from ball milling, to induce chemical reactions in the solid state. mdpi.com The primary advantage of this approach is the ability to produce base-free f-block metal iodides in high yields with minimal work-up, avoiding the challenges associated with removing coordinated solvent molecules from the final product. mdpi.comresearchgate.net

In a typical mechanochemical synthesis of a trivalent lanthanoid iodide like cerium(III) iodide, the metal is milled with a stoichiometric amount of iodine. This process is generally rapid, often completed in under 90 minutes. mdpi.com While specific studies focusing solely on the mechanochemical synthesis of this compound are not extensively detailed in the provided results, the successful application of this method to other lanthanoid iodides, such as those of cerium and europium, strongly suggests its viability for LuI₃. mdpi.com This solid-state method circumvents the use of potentially coordinating solvents, which can be difficult to remove completely and may interfere with subsequent reactions. researchgate.net

Utilization of Ammonium Iodide as a Reagent

The reaction involving ammonium iodide presents a common and effective route for synthesizing anhydrous this compound. This method is particularly useful for dehydrating the hydrated form of this compound. When the hydrate, which readily forms upon exposure of the anhydrous salt to air, is heated with ammonium iodide, the anhydrous form is regenerated. wikipedia.orgwikipedia.org This process is driven by the decomposition of the intermediate ammonium salt, leaving behind the desired anhydrous this compound.

Another approach involves the direct reaction of lutetium oxide (Lu₂O₃) with ammonium iodide. This method has been historically used for the synthesis of other lanthanum compounds. nih.gov While direct evidence for LuI₃ synthesis via this specific oxide route is not detailed in the provided results, the general reactivity pattern of lanthanide oxides with ammonium halides suggests it as a plausible synthetic pathway.

Formation of this compound Solvates and Adducts

This compound, being a Lewis acidic species, readily forms solvates and adducts with various donor solvents. These adducts are often the primary products isolated from solution-based syntheses and serve as important starting materials for further chemical transformations.

Tetrahydrofuran (THF) Adducts

Tetrahydrofuran (THF) is a commonly used solvent in the synthesis and chemistry of lanthanide halides, leading to the formation of stable THF adducts. The dissolution of this compound in THF typically yields solvated complexes. For instance, refluxing commercially available LuI₃ in THF is a preparatory step for forming other adducts, indicating the formation of a THF-solvated intermediate. acs.org

The synthesis of related lanthanide iodide THF adducts, such as LnI₃(THF)₄ (where Ln can be La or Ce), is well-established. researchgate.netresearchgate.net These complexes are often prepared by dissolving the corresponding diethyl ether adducts in THF. researchgate.net The coordinated THF molecules in these adducts can be labile and may be removed under vacuum, although this can be challenging. researchgate.net The lability of THF ligands is also observed in solution, where they can exchange with deuterated THF. rsc.org

| Compound/Complex | Synthetic Precursor(s) | Solvent(s) | Key Observation |

| [LuI₂(py)₅][I] | LuI₃ | THF, Pyridine (B92270) | Formed after initial reflux in THF. acs.org |

| LnI₃(THF)₄ (Ln = La, Ce) | LnI₃(Et₂O)ₓ | THF | Synthesis from ether adducts. researchgate.net |

| MI(ArBiAMPᵗBu)(thf)₃ (M = Lu) | [K₂][ArBiAMPᵗBu], LuI₃·(THF)ₓ | THF | Formation of a THF adduct with a supporting ligand. rsc.org |

Table showing examples of this compound THF adducts and related complexes.

Diethyl Ether and Pyridine Adducts

Diethyl ether, being a weaker Lewis base than THF, can also form adducts with lanthanide iodides. The synthesis of trivalent lanthanide iodide diethyl ether adducts, [LnI₃(mer-Et₂O)₃], has been reported for several lanthanides. rsc.org These are typically prepared by reacting the lanthanide metal with iodine in diethyl ether. rsc.org These ether adducts can then serve as precursors for the synthesis of THF adducts. researchgate.net

Pyridine is a stronger Lewis base and readily forms stable adducts with this compound. The reaction of LuI₃ with pyridine can lead to the formation of ionic complexes. For example, dissolving LuI₃ in a THF/pyridine mixture can yield [LuI₂(py)₅][I]. acs.org In this complex, the lutetium center is coordinated to two iodide ions and five pyridine molecules, forming a cationic complex with an iodide counter-anion. The formation of such ionic structures is attributed to the small size of the lutetium ion and the presence of the strong Lewis base, pyridine. acs.org The pyridine ligands in these adducts can also be labile and may exchange with other solvent molecules like THF. researchgate.net

Controlled Atmosphere and High-Purity Synthesis Techniques

The synthesis of high-purity this compound necessitates the use of controlled atmosphere and specialized purification techniques due to its hygroscopic nature and reactivity. wikipedia.org LuI₃ readily absorbs moisture from the air to form hydrates, and at elevated temperatures, it can form the corresponding oxide iodide. wikipedia.orgresearchgate.net Therefore, all manipulations should be carried out under an inert atmosphere, such as argon or in a vacuum. alfachemic.com

High-purity this compound can be prepared by the direct reaction of lutetium metal with iodine. wikipedia.orgwikipedia.org Another high-purity route involves the reaction of metallic lutetium with mercury(II) iodide in a vacuum at 500 °C. The elemental mercury produced in this reaction can be conveniently removed by distillation. wikipedia.orgwikipedia.org

For applications requiring the highest purity, such as in scintillation crystals, further purification steps like zone refining under reduced pressure may be employed. radiologykey.comxingluchemical.com The synthesis of cerium-doped lutetium iodide for PET scanners, for example, involves the reaction of the constituent elements with an excess of iodine, followed by a two-stage purification process. radiologykey.com The final crystal growth is often achieved through controlled vapor condensation. radiologykey.com

The synthesis of anhydrous lutetium(III) chloride, a related halide, often involves heating the hydrate with ammonium chloride, a method analogous to the use of ammonium iodide for preparing anhydrous LuI₃. This highlights a general strategy for obtaining anhydrous rare-earth halides.

Structural Elucidation and Crystallographic Investigations of Lutetium Iii Iodide and Its Complexes

Single-Crystal X-ray Diffraction Analysis

The coordination environment of the lutetium(III) ion is highly dependent on the surrounding ligands, a consequence of its small ionic radius and the presence of coordinating solvents or ligands. acs.org

In its pure, anhydrous state, Lutetium(III) iodide features a six-coordinate lutetium ion with an octahedral geometry. webelements.com It adopts the bismuth(III) iodide (BiI₃)-type crystal structure. wikipedia.orgwebelements.com

The coordination number and geometry of lutetium can expand significantly upon the formation of complexes. For instance, the reaction of lutetium metal with iodine in 2-propanol yields the complex [LuI₂(HOⁱPr)₄][I], where the cationic fragment, [LuI₂(HOⁱPr)₄]⁺, contains a six-coordinated lutetium center. acs.org However, dissolving this complex in pyridine (B92270) leads to the formation of [LuI(OⁱPr)(py)₅][I], in which the lutetium center becomes seven-coordinated. acs.org A similar seven-coordinate geometry is observed in the complex [LuI₂(py)₅][I]. acs.org

Coordination can expand further with other ligands. In octakis(dimethylsulfoxide)this compound, [Lu(OS(CH₃)₂)₈]I₃, the lutetium ion is eight-coordinate, adopting a distorted square antiprismatic geometry. nih.govacs.org In contrast, complexes with the carbamide (urea) ligand, such as in [Lu(ur)₆][I₃]₃, exhibit a six-coordinate lutetium ion in a slightly distorted octahedral arrangement. mathnet.ru

Table 1: Coordination Geometries of Lutetium(III) in Iodide Compounds This table is interactive. Click on the headers to sort.

| Compound/Complex Ion | Coordination Number | Coordination Geometry |

|---|---|---|

| LuI₃ | 6 | Octahedral webelements.com |

| [LuI₂(HOⁱPr)₄]⁺ | 6 | Not specified acs.org |

| [LuI(OⁱPr)(py)₅]⁺ | 7 | Pentagonal bipyramidal (inferred) acs.org |

| [LuI₂(py)₅]⁺ | 7 | Pentagonal bipyramidal (inferred) acs.org |

| [Lu(OS(CH₃)₂)₈]³⁺ | 8 | Distorted square antiprism acs.org |

| [Lu(ur)₆]³⁺ | 6 | Slightly distorted octahedron mathnet.ru |

Single-crystal X-ray diffraction is also crucial for understanding how individual molecules or ionic units pack together to form an extended, three-dimensional solid-state structure. researchgate.net

Anhydrous this compound crystallizes in the hexagonal BiI₃-type structure, which consists of a layered arrangement of atoms. wikipedia.orgresearchgate.netcymitquimica.com This is a common structural motif for triiodides of the heavier lanthanides. researchgate.net

In its complexes, the extended structure is dictated by the packing of the complex ions and their counter-ions. For example, the crystal structure of [LuI₂(HOⁱPr)₄][I] is ionic, composed of well-separated [LuI₂(HOⁱPr)₄]⁺ cations and I⁻ anions. acs.org More intricate structures can also form. In the carbamide complex [Lu(ur)₆][I₃]₃, the isolated hexa(carbamide)lutetium(III) cations are located within the holes of a lace-like framework formed by triiodide anions. mathnet.ru This demonstrates how cation-anion interactions can lead to complex supramolecular assemblies.

A notable feature of iodide-containing complexes is the potential for the formation of polyiodide anions (Iₓⁿ⁻), which are chains or networks of iodine atoms. Single-crystal XRD is the primary method for their characterization.

A clear example is found in the carbamide complex, [Lu(ur)₆][I₃]₃, which contains discrete triiodide (I₃⁻) anions that form a lace-like network within the crystal lattice. mathnet.ru The formation of triiodide anions has also been observed in related lanthanide complexes, sometimes resulting from the mild oxidation of iodide ions. soton.ac.uk

More complex polyiodide networks involving lutetium have been synthesized and characterized. A remarkable instance involves a complex with dibenzo-18-crown-6 (B77160) (Db18c6), where single-crystal XRD revealed a structure containing four different polyiodide anions: I₃⁻, I₅⁻, I₈²⁻, and I₁₂²⁻. researchgate.net In this compound, these varied polyiodide units assemble into a three-dimensional network, creating channels that accommodate the bulky [Lu(Db18c6)(H₂O)₃(thf)₆]⁴⁺ cations. researchgate.net

Powder X-ray Diffraction Studies for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a fundamental technique used for the characterization of polycrystalline or bulk materials. It is routinely employed for phase identification and to assess the purity of synthesized this compound. carleton.eduresearchgate.net The method works by comparing the diffraction pattern of a sample to standard patterns recorded in databases. govinfo.govnist.gov

The crystal structures of lanthanide triiodides transition from an orthorhombic type for lighter lanthanides to a hexagonal (BiI₃-type) for heavier lanthanides, including lutetium. researchgate.net PXRD can readily distinguish between these different structural phases. Furthermore, PXRD is used to confirm the successful synthesis of LuI₃ and its related compounds, such as the formation of lutetium oxide iodide (LuOI) as a byproduct in certain high-temperature reactions, by comparing the experimental pattern to known standards. researchgate.netiucr.org

Advanced Electron Microscopy for Microstructural Characterization

While X-ray diffraction provides information on atomic-scale crystal structure, electron microscopy techniques are used to investigate the microstructure of materials on a larger scale, from nanometers to micrometers.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology, particle size, and grain structure of solid materials. radiologykey.comnih.gov In the context of this compound, SEM is particularly valuable for characterizing materials intended for scintillator applications, where the microstructure can significantly impact performance. issp.ac.ruresearchgate.net

For example, SEM has been used to study the surface morphology and grain size of cerium-doped this compound (LuI₃:Ce) films. radiologykey.comresearchgate.net These films can be grown as polycrystalline, structured scintillators, and SEM analysis provides crucial information about the grain boundaries and defects that can act as scattering centers and affect the device's efficiency. radiologykey.comresearchgate.net

Energy Dispersive Spectroscopy (EDS) for Compositional Mapping

Energy Dispersive Spectroscopy (EDS or EDX) is a powerful analytical technique used in conjunction with electron microscopy for the elemental analysis and chemical characterization of materials. The method relies on the interaction between a high-energy electron beam and the sample, which causes atoms in the specimen to emit characteristic X-rays. Each element has a unique atomic structure and therefore produces a unique set of X-ray peaks in the energy spectrum, allowing for qualitative and quantitative analysis of the elemental composition.

In the study of this compound and its complexes, EDS is instrumental for verifying stoichiometry and mapping the spatial distribution of constituent elements. The technique can confirm the presence and relative concentrations of lutetium (Lu) and iodine (I) in a synthesized compound. This is particularly crucial for complex materials, such as scintillators, where LuI₃ is doped with activators or forms mixed-crystal systems. For instance, in the development of scintillator materials, EDS mapping can confirm the homogeneous dispersion of elements like Gadolinium (Gd), Oxygen (O), and Sulfur (S) within a composite, which is vital for consistent performance. acs.org Similarly, it can be used to analyze the distribution of elements in materials like zinc-iodide-osmium (ZIO) stained biological samples, demonstrating its utility for iodide-containing systems. aip.org

The process generates data in several forms:

EDS Spectrum: A plot of X-ray counts versus energy, showing peaks corresponding to the elements present in the sample. The height or area of the peaks relates to the concentration of each element.

Elemental Mapping: A visual representation showing the distribution of selected elements over a specific area of the sample. This is useful for assessing the homogeneity of dopants or the phase segregation in mixed compounds. acs.orgresearchgate.net

Quantitative Analysis: Software algorithms process the spectrum to provide weight or atomic percentages of the detected elements. This standardless or full-standards quantitative analysis can be performed on spectra collected from a single point or an entire mapped area.

It is important to be aware of potential spectral artifacts in EDS analysis, such as escape peaks, where the energy of an incoming X-ray is reduced by the energy of a Si Kα X-ray from the detector, and sum peaks, which occur when the processor detects two X-rays simultaneously. nih.gov Modern EDS software can often identify and correct for these artifacts.

Table 1: Key Aspects of EDS Analysis for Lutetium Iodide Compounds

| Feature | Description | Relevance to this compound Analysis |

| Principle | Detection of characteristic X-rays emitted from a sample bombarded by an electron beam. The X-ray energy is unique to each element. aip.org | Confirms the presence of Lutetium and Iodine and detects any dopants or contaminants. |

| Output Data | Includes spectra for elemental identification, elemental maps for spatial distribution, and quantitative compositional data. acs.org | Verifies the stoichiometric ratio in pure LuI₃, assesses the uniformity of dopants (e.g., Cerium) in scintillators, and identifies phases in mixed-halide systems. |

| Application | Qualitative and quantitative microanalysis of elemental composition. | Used to characterize synthesized LuI₃ powders, crystals, and thin films to ensure phase purity and desired composition. optica.org |

| Sample Type | Solid materials, including powders, bulk samples, and thin films. | Applicable to various forms of this compound and its derivatives. |

| Limitations | Spectral artifacts (sum and escape peaks) can occur, especially at high count rates. nih.gov Light element detection (lighter than Boron) can be challenging. | Requires careful setup and data interpretation to ensure accuracy, especially for trace element detection. |

Structural Correlations in Mixed Lutetium Iodide Compounds

This compound serves as a parent compound for a range of mixed-ionic materials where either the cation (Lu³⁺) or the anion (I⁻) is partially or fully substituted. These substitutions are often performed to tune the material's physical properties, particularly for applications like scintillators for radiation detection. The structural changes resulting from these substitutions are a key area of crystallographic investigation.

A prominent example is the development of mixed-halide scintillators. Research into materials such as LuI₃-YI₃-GdI₃ has shown that creating solid solutions can optimize performance for gamma and neutron detection. While the fundamental crystal structure may be retained, the substitution of cations like Y³⁺ and Gd³⁺ for Lu³⁺ influences the local atomic environment and, consequently, the scintillation properties. The emission peak, which is due to d-f transitions on the Ce³⁺ activator ion, is known to shift slightly depending on the specific material composition. X-ray diffraction analysis of such mixed crystals, for example, Ce³⁺-doped Gadolinium Iodide (GdI₃:Ce), confirms that the dopant can be incorporated without altering the parent BiI₃-type crystal structure of the host material.

The concept extends to mixed-anion compounds, where iodide is combined with other halides (F⁻, Cl⁻, Br⁻) or oxide/hydride ions. In lanthanide oxyhydrides, for instance, the hydride anion (H⁻) is considered structurally analogous to halide ions and can occupy similar crystallographic sites. ereztech.com Studies on compounds like Ba₃Lu₂O₅H₂ reveal layered structures comprising perovskite-like (Ba₂Lu₂O₅H)⁻ layers and rock-salt type (BaH)⁺ layers. ereztech.com This demonstrates how different anions can be integrated into a stable crystal lattice with lutetium, creating unique structural motifs. The investigation of such complex structures helps in understanding the chemical bonding and coordination environment of the lutetium ion.

Table 2: Structural Data for this compound and Related Mixed Compounds

| Compound | Crystal System / Structure Type | Key Structural Features | Effect of Substitution | PubChem CID |

| This compound (LuI₃) | Rhombohedral / BiI₃-type | Layered structure with octahedrally coordinated Lu³⁺ ions. | Parent compound for substitutions. | 83752 |

| Lutetium(III) Fluoride (LuF₃) | Orthorhombic / YF₃-type | Different structure from the heavier halides. wikipedia.org | Demonstrates the effect of anion size on crystal structure. | 83712 |

| Lutetium(III) Chloride (LuCl₃) | Monoclinic / YCl₃-type | Layer structure with octahedral lutetium ions. wikipedia.org | Shows structural similarity to the heavier halides. | 24919 |

| Lutetium(III) Bromide (LuBr₃) | Rhombohedral / FeCl₃-type | Layered structure. wikipedia.org | Isostructural with other lanthanide bromides. | 84455, 518956 |

| Mixed LuI₃-YI₃-GdI₃ | Rhombohedral / BiI₃-type | Solid solution where Y³⁺ and Gd³⁺ substitute for Lu³⁺. | Retains the host crystal structure but alters lattice parameters and scintillation properties. | N/A |

| Ba₃Lu₂O₅H₂ | Tetragonal | Layered structure with perovskite-like oxyhydride layers and BaH layers. ereztech.com | Example of a mixed-anion (oxide/hydride) system with a completely different structure from the binary halide. | N/A |

Computational Methods for Predicting and Refining Crystal Structures

Computational chemistry provides indispensable tools for predicting the crystal structure of this compound and its complexes, as well as for refining structures determined through experimental methods like X-ray diffraction (XRD). These methods offer insights into structural stability, electronic properties, and chemical bonding at an atomic level.

Density Functional Theory (DFT) is a primary computational method used in solid-state chemistry. DFT calculations can predict the ground-state crystal structure of a compound from its chemical composition by finding the atomic arrangement with the lowest total energy. For lutetium compounds, DFT has been successfully used to investigate and confirm structures. For example, in studies of lutetium hydride oxides (LuHO), DFT calculations guided the synthesis and helped to understand the stability of different polymorphs. ereztech.com Similarly, for complex oxyhydrides like Ba₃Lu₂O₅H₂, DFT was used to determine the most stable configuration of hydrogen atoms within the crystal lattice, complementing experimental diffraction data. ereztech.com

The Rietveld refinement method is a powerful technique for refining crystal structure models using powder diffraction data. americanelements.com It works by fitting a calculated diffraction pattern, based on a structural model (including lattice parameters, atomic positions, and site occupancies), to the experimental pattern until the difference is minimized. This method is routinely applied to lutetium-containing compounds. For instance, Rietveld refinement of XRD data has been used to precisely determine the crystal structure parameters of lutetium hydrides under high pressure and to study phase transitions. aip.org It has also been applied to investigate structural changes in doped lutetium compounds, such as Sc-doped LuFeO₃, and to quantify phase fractions in multiphase samples. researchgate.net

More advanced techniques are also emerging. Three-dimensional (3D) electron diffraction, combined with refinement strategies like kappa refinement, can provide detailed information about charge transfer and bonding, which has been applied to materials like Lutetium Aluminum Garnet (LuAG). wikidata.org Furthermore, machine learning approaches, such as autoregressive large language models trained on crystallographic databases, are being developed to generate plausible crystal structures for inorganic compounds directly from their chemical formula. nih.gov

Table 3: Computational Methods in the Study of Lutetium Iodide and Related Structures

| Method | Description | Application to Lutetium Compounds |

| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of materials to predict properties like total energy, band structure, and stable crystal structures. ereztech.com | Predicting the most stable polymorph of LuI₃ and its complexes; calculating electronic and optical properties; guiding synthesis of new materials like LuHO. ereztech.com |

| Rietveld Refinement | A technique for refining crystal and instrumental parameters by fitting a calculated powder diffraction profile to an experimental one. americanelements.com | Refining lattice parameters, atomic coordinates, and site occupancies for LuI₃ from XRD data; studying structural phase transitions under pressure or with doping. aip.orgoptica.orgresearchgate.net |

| Molecular Dynamics (MD) | A simulation method that models the physical movements of atoms and molecules over time. | Simulating the behavior of LuI₃ at different temperatures and pressures; predicting amorphous structures or crystallization pathways from a melt or glass. |

| Kappa Refinement | A refinement strategy used with diffraction data that models charge transfer between atoms, going beyond the standard Independent Atom Model. wikidata.org | Applied to materials like Lutetium Aluminum Garnet (LuAG) to gain deeper insights into chemical bonding from 3D electron diffraction data. wikidata.org |

| Machine Learning (e.g., CrystaLLM) | Uses models trained on large datasets of known crystal structures to predict new, plausible structures from a given chemical composition. nih.gov | Generation of candidate crystal structures for new or hypothetical lutetium iodide-based compounds for further screening with DFT. nih.gov |

Spectroscopic Characterization and Electronic Structure Probing of Lutetium Iii Iodide Systems

Optical Absorption and Emission Spectroscopy

Optical spectroscopy provides critical insights into the electronic transitions within a material, which are fundamental to its luminescent and scintillating properties.

Doping lutetium iodide with specific activators, such as cerium (Ce³⁺) or europium (Eu²⁺), is a key strategy to induce or enhance its luminescence for applications like gamma-ray spectroscopy.

Cerium-doped lutetium iodide (LuI₃:Ce) has emerged as a highly efficient scintillator. researchgate.net Crystals of LuI₃ doped with cerium exhibit exceptionally high light output, with some studies reporting values as high as approximately 115,000 photons/MeV. researchgate.net Even at lower concentrations, the light yield is significant, around 50,000 photons/MeV. researchgate.netresearchgate.net The scintillation process is also very fast, a crucial characteristic for applications requiring precise timing. The principal decay constant is rapid, measured to be in the range of 23 to 31 nanoseconds. researchgate.netosti.gov The combination of high light output and fast decay makes LuI₃:Ce a promising candidate for medical imaging and radiation detection. researchgate.net

Europium-doped materials are also well-known for their excellent scintillation performance. For instance, europium-doped strontium iodide (SrI₂:Eu) is a high-performance scintillator with a very high light yield of about 80,000 photons/MeV. osti.gov While specific detailed studies on the luminescent properties of Eu-doped LuI₃ are less common in the provided sources, the principles of activating a host lattice like an iodide with Eu²⁺ are well-established, suggesting potential for bright emission. osti.govgoogle.com

Table 1: Scintillation Properties of Doped Lutetium Iodide

| Dopant | Host Material | Reported Light Yield (photons/MeV) | Principal Decay Time (ns) | Emission Peak(s) (nm) |

| Cerium (Ce³⁺) | LuI₃ | ~50,000 - 115,000 researchgate.netresearchgate.net | 23 - 31 researchgate.netosti.gov | 474, 475, 520 researchgate.netresearchgate.net |

| Europium (Eu²⁺) | SrI₂* | ~80,000 osti.gov | ~440 google.com | ~430 google.com |

*Data for SrI₂:Eu is provided for context on europium doping in iodide scintillators.

The bright luminescence observed in LuI₃:Ce is a direct result of electronic transitions within the cerium ion dopant. Specifically, the emission is attributed to 5d→4f transitions of the Ce³⁺ ion. researchgate.net When the material is excited by high-energy radiation like X-rays or gamma rays, electrons in the Ce³⁺ ions are promoted from their ground state (4f configuration) to an excited state (5d configuration). The subsequent relaxation of these electrons back to the two terminating levels of the 4f ground state (²F₅/₂ and ²F₇/₂) results in the emission of photons. researchgate.netescholarship.org

This process creates a characteristic broad emission spectrum. In LuI₃:Ce, distinct emission peaks have been identified at approximately 474 nm and 520 nm. researchgate.netresearchgate.net Under X-ray excitation, these broad, cerium-based emissions are observed in the 425 nm to 750 nm spectral range. researchgate.net The efficiency of this d-f transition is a primary reason for the material's high light yield. researchgate.net The decay time of this emission is rapid, with the major component decaying in about 31 ns, which is characteristic of the allowed 5d→4f transitions in Ce³⁺. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, are used to probe the vibrational modes of a molecule, providing information about its structure, bonding, and symmetry.

Raman spectroscopy is a powerful tool for studying the vibrational modes of molecules. For a non-linear molecule like Lutetium(III) iodide, which consists of four atoms, a total of 3N-6 = 3(4)-6 = 6 vibrational modes are predicted. dcu.ieuni-siegen.de These modes correspond to the stretching and bending of the Lu-I bonds. While specific Raman spectra for solid LuI₃ are not widely available in the public literature, studies on related iodide-containing compounds show that poly-iodide species, if present as impurities or through degradation, would exhibit strong Raman signals at low frequencies, typically in the 100-200 cm⁻¹ range. researchgate.netaps.org In studies of complex lutetium-containing molecules, near-infrared Fourier-transform (NIR-FT) Raman spectroscopy has been successfully used to identify the presence of the molecule within biological tissues. nih.gov This demonstrates the technique's sensitivity for probing molecules containing lutetium.

FT-IR spectroscopy measures the absorption of infrared radiation by a material, exciting its molecular vibrations. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. uni-siegen.dealfredstate.edu The FT-IR spectrum provides a fingerprint of a molecule's functional groups and structure. nih.gov

For lutetium complexes with organic ligands, such as those involving phosphine (B1218219) oxides, the P=O stretching vibrations are prominent in the IR spectrum, typically appearing in the 1094-1152 cm⁻¹ range. soton.ac.ukresearchgate.net While the fundamental vibrational modes of the simple inorganic LuI₃ molecule would occur at much lower frequencies (in the far-infrared region) due to the heavy masses of the lutetium and iodine atoms, FT-IR remains a crucial tool for characterizing complex systems and verifying the absence of organic impurities or water, which shows broad absorptions around 3200-3500 cm⁻¹. soton.ac.ukresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy

NMR and EPR are powerful spectroscopic techniques that probe the magnetic environments of atomic nuclei and unpaired electrons, respectively.

Lutetium has two naturally occurring isotopes, ¹⁷⁵Lu (97.4% abundance) and ¹⁷⁶Lu (2.6% abundance). Both are NMR active with nuclear spins of I = 7/2 and I = 7, respectively, which allows for the study of lutetium-containing compounds by NMR spectroscopy. chemlin.org The diamagnetic Lu³⁺ ion in this compound would yield ¹⁷⁵Lu and ¹⁷⁶Lu NMR spectra, providing information on the local chemical environment and symmetry around the lutetium center. diva-portal.org The ¹H NMR spectra of lutetium complexes can be used to characterize the ligands coordinated to the metal ion. soton.ac.uk

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons. Since the Lu³⁺ ion has a completely filled 4f shell ([Xe] 4f¹⁴), it is diamagnetic and therefore EPR silent. However, EPR is an invaluable tool for studying doped or irradiated this compound systems. For instance, in Lu(II) complexes, which have one unpaired electron, EPR spectra show a characteristic eight-line pattern due to the hyperfine coupling between the electron spin (S = 1/2) and the ¹⁷⁵Lu nuclear spin (I = 7/2). acs.org Similarly, EPR can be used to study paramagnetic dopants (like Ce³⁺ under certain conditions) or radiation-induced defects within the LuI₃ crystal lattice. researchgate.netdtic.mil

Elucidation of Solution-State Coordination Environments

The coordination environment of the lutetium(III) ion in the presence of iodide is highly dependent on the solvent system, leading to the formation of various solvated ionic complexes. The small ionic radius of the Lu³⁺ ion, a consequence of the lanthanide contraction, plays a significant role in dictating the geometry and coordination number of these species.

In a solution of 2-propanol, the reaction of lutetium metal with iodine yields the ionic complex [LuI₂(HOⁱPr)₄]⁺I⁻. An X-ray crystal structure of this compound confirmed a cationic portion where the lutetium center is coordinated to two iodide ions and four 2-propanol molecules, with a separate iodide anion. When this complex is dissolved in pyridine (B92270), a Lewis base, ligand exchange and elimination of HI occur to form [LuI(OⁱPr)(py)₅]⁺I⁻. Further reaction of this species with iodotrimethylsilane (B154268) results in the formation of [LuI₂(py)₅]⁺I⁻, which can also be synthesized by dissolving LuI₃ in a mixture of tetrahydrofuran (B95107) (THF) and pyridine. wikipedia.org In these pyridine-containing complexes, the lutetium center is seven-coordinate, with the pyridine molecules bound through their nitrogen atoms. wikipedia.org

Studies using N,N'-dimethylpropyleneurea (dmpu), a sterically demanding solvent, reveal further nuances in coordination. Extended X-ray absorption fine structure (EXAFS) studies show that while most lanthanide(III) ions are seven-coordinate in dmpu solution, the smaller lutetium(III) ion is an exception, adopting a six-coordinate, regular octahedral geometry. In the solid state, however, all dmpu-solvated lanthanide(III) iodide salts, including lutetium, are found to be six-coordinate. nih.govresearchgate.netacs.org Similarly, THF solvates of lutetium triiodide, such as LuI₃(THF)₃.₅, have been synthesized and characterized. researchgate.net

The coordination environment can also be influenced by more complex ligand systems. For instance, salt metathesis between LuI₃ and the deprotonated form of a bifunctional (bis)aminophosphine ligand in THF generates a complex where the lutetium ion is coordinated to the new ligand, an iodide ion, and three THF molecules. noaa.gov These examples underscore that the solution-state coordination of LuI₃ is not static but is a dynamic interplay between the metal ion's size, the steric and electronic properties of the solvent or ligands, and the counter-ions present.

Characterization of Paramagnetic Species in Related Lanthanide Systems

The lutetium(III) ion has a completely filled 4f shell ([Xe] 4f¹⁴), which means it has no unpaired electrons and is therefore diamagnetic. wikipedia.org Consequently, it does not exhibit an Electron Paramagnetic Resonance (EPR) signal. However, the study of paramagnetic lanthanide(III) iodide systems, which includes most other lanthanides, provides a crucial contrast and a broader understanding of the electronic properties across the f-block series.

EPR spectroscopy is a powerful tool for probing the electronic ground state and coordination environment of paramagnetic ions. For lanthanides other than Gd³⁺ (which has a half-filled, S-state shell), EPR spectra can be complex due to rapid spin-lattice relaxation and large zero-field splitting. Nevertheless, studies on various paramagnetic lanthanide complexes reveal that EPR spectra are highly sensitive to the coordination environment. nih.govresearchgate.net

For example, echo-detected pulsed EPR spectra have been successfully recorded for Kramers ions like Ce³⁺, Nd³⁺, Sm³⁺, Er³⁺, and Yb³⁺, as well as non-Kramers ions like Tb³⁺, in different coordination environments. nih.govresearchgate.net The spectra of these ions bound to proteins are distinct from those bound to small-molecule chelators, highlighting the technique's sensitivity to the ligand field. nih.govresearchgate.net In the context of iodide complexes, EPR studies of lanthanide cluster compounds, which may contain iodide ligands, have been used to analyze magnetic coupling between metal centers. researchgate.net For instance, EPR spectra of Y³⁺ (also diamagnetic) doped into paramagnetic systems can serve as a probe of the local magnetic environment. researchgate.net

Magnetic susceptibility measurements provide complementary information. With the exception of La³⁺, Yb²⁺, and Lu³⁺, lanthanide ions are strongly paramagnetic. wikipedia.org Magnetic susceptibility data for gadolinium iodide cluster complexes show strong intracluster ferromagnetic coupling but intercluster antiferromagnetic coupling. researchgate.net This complex magnetic behavior is characteristic of many lanthanide systems and is directly related to the number and orbital arrangement of the unpaired 4f electrons, a feature absent in Lu³⁺.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the elements within the top few nanometers of a material's surface. noaa.govbris.ac.uk It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

While specific XPS spectra for this compound are not widely reported in the literature, data from related lutetium compounds like lutetium metal (Lu⁰) and lutetium(III) oxide (Lu₂O₃) provide a basis for understanding its expected electronic states. researchgate.netscirp.org In XPS studies of Lu₂O₃ thin films, the Lu 4d and Lu 4f core levels are typically analyzed. For Lu₂O₃, the Lu 4d₅/₂ peak appears at a binding energy of approximately 198 eV, while the Lu 4f₇/₂ peak is found around 8.3 eV. researchgate.netscirp.org These values are characteristic of the Lu³⁺ oxidation state. In contrast, metallic lutetium (Lu⁰) exhibits a Lu 4f₇/₂ peak at a lower binding energy, around 6.5 eV to 7.2 eV. researchgate.netxpsdatabase.net

For this compound, the lutetium atom is in the +3 oxidation state. The binding energy of the Lu core electrons in LuI₃ would be expected to shift relative to Lu₂O₃ due to the difference in the electronegativity of the coordinating anions (iodine vs. oxygen). Oxygen is significantly more electronegative than iodine. Therefore, the Lu³⁺ ion in Lu₂O₃ is in a more electron-poor environment compared to the Lu³⁺ ion in LuI₃. This would lead to a higher binding energy for the Lu core electrons in the oxide. Consequently, the Lu 4f and Lu 4d peaks for LuI₃ are predicted to occur at lower binding energies than those observed for Lu₂O₃, but higher than those for metallic Lu⁰. Hard X-ray Photoelectron Spectroscopy (HAXPES), which uses higher energy X-rays, can be used to probe the bulk electronic structure of such materials with greater depth sensitivity. desy.de

Spectroscopic Constants and Potential Energy Surface Derivation

Determination of Equilibrium Bond Lengths and Vibrational Frequencies

The geometric and vibrational parameters of this compound, such as equilibrium bond lengths and vibrational frequencies, can be determined through a combination of experimental techniques and computational modeling.

Equilibrium Bond Lengths: X-ray crystallography on solvated complexes of this compound provides direct measurements of Lu-I bond lengths in the solid state. For example, in the [LuI₂(py)₅]⁺I⁻ complex, the Lu-I bond distances were determined as part of its structural characterization. Similarly, studies on [LnI₃(THF)n] solvates (where Ln is a lanthanide) have yielded precise bond lengths for related compounds. researchgate.net Computational studies using Density Functional Theory (DFT) have also been employed to calculate the structure of lanthanide trihalide molecules. For the LuI₃ molecule, these calculations predict a planar D₃h symmetry with a Lu-I equilibrium bond length (Re) that is consistent with ionic bonding models. nih.gov

Vibrational Frequencies: Vibrational spectroscopy (Infrared and Raman) is used to measure the frequencies of molecular vibrations, which are related to bond strengths and molecular structure. While direct vibrational spectra of gaseous or matrix-isolated LuI₃ are not commonly available, computational studies have provided predictions of its vibrational frequencies. A DFT study on lanthanide trihalides calculated the vibrational frequencies for the LuI₃ molecule. nih.gov For a D₃h structure, four fundamental vibrational modes are expected.

For comparison, vibrational spectroscopic studies have been conducted on related complexes. In octakis(DMSO)this compound, [Lu(OS(Me₂)₈]I₃, the force constants for the Lu-O stretching modes were determined from IR and Raman spectra, showing an increase in stiffness as the lanthanide ion size decreases. diva-portal.org While this pertains to the Lu-O bond, it demonstrates the application of the technique to lutetium-halide systems.

The table below summarizes computed spectroscopic constants for the related diatomic molecule, Lutetium Monoiodide (LuI), which provides foundational data on the Lu-I interaction. nih.gov

| Electronic State | Tₑ (cm⁻¹) | Rₑ (Å) | ωₑ (cm⁻¹) |

| X¹Σ⁺ | 0 | 2.75 | 196.3 |

| (1)³Δ | 5998 | 2.85 | 179.8 |

| (1)³Π | 13410 | 2.89 | 165.7 |

| (1)¹Π | 15814 | 2.90 | 163.5 |

Analysis of Electronic States and Transition Dipole Moments

The electronic structure of this compound is characterized by a filled 4f shell for the Lu³⁺ ion and filled valence shells for the I⁻ ions. The lowest energy electronic transitions are therefore not f-f transitions (which are forbidden in Lu³⁺) but are typically charge-transfer transitions, where an electron moves from an iodide-based orbital to a lutetium-based orbital (e.g., 5d). Understanding these electronic states and the probabilities of transitions between them (governed by transition dipole moments) is crucial for applications like scintillators, where light emission follows electronic excitation. researchgate.net

Detailed theoretical investigations provide the most comprehensive picture of these properties. Ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF) followed by Multi-Reference Configuration Interaction (MRCI), have been performed on the diatomic molecule LuI. nih.gov These calculations yield potential energy curves for numerous electronic states and the transition dipole moments between them. For LuI, calculations have identified 22 low-lying electronic states and computed the transition dipole moments from the ground state (X¹Σ⁺) to excited states. nih.gov

For the more complex LuI₃ molecule, similar computational approaches are required. nist.govnih.govrsc.orgmdpi.com The electronic states arise from molecular orbitals formed from the Lu³⁺ 5d/6s/6p and the I⁻ 5p atomic orbitals. The transition dipole moment, a vector quantity, determines the intensity of an electronic transition upon interaction with light and is calculated as a matrix element between the wavefunctions of the initial and final electronic states. arxiv.org While detailed results for LuI₃ are sparse, the principles are well-established. The magnitude of the transition dipole moment dictates whether a transition is "allowed" or "forbidden," and thus its intensity in an absorption or emission spectrum. Computational studies on related systems, such as other lanthanide trihalides, show that relativistic effects, including spin-orbit coupling, significantly influence the electronic structure and must be included for accurate predictions. nih.gov

Computational Chemistry and Theoretical Studies on Lutetium Iii Iodide

Quantum Chemical Calculations for Electronic Structure

The electronic structure of Lutetium(III) iodide is complex, necessitating sophisticated computational approaches that can accurately account for relativistic effects and electron correlation, particularly due to the presence of the heavy lutetium and iodine atoms.

CASSCF/MRCI Approaches with Spin-Orbit Coupling

For molecules containing f-block elements, a multi-reference approach is often essential to correctly describe the electronic states. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good starting point for describing molecules with significant static correlation, which is common in lanthanide compounds. Following a CASSCF calculation, Multireference Configuration Interaction (MRCI) can be applied to incorporate dynamic electron correlation, yielding a highly accurate description of the electronic structure.

For heavy elements like lutetium and iodine, relativistic effects, especially spin-orbit coupling (SOC), are significant and can profoundly influence the electronic states. SOC describes the interaction between the electron's spin and its orbital motion, leading to the mixing of electronic states with different spin multiplicities. Theoretical approaches such as spectroscopy-oriented CI (SORCI) have been developed to compute these effects accurately. While these methods are well-suited for the detailed study of LuI₃'s excited states and photophysical properties, specific CASSCF/MRCI studies focused solely on this compound are not extensively documented in the surveyed literature. However, the application of such methods to similar systems highlights their necessity for achieving a quantitative understanding of the electronic spectra and dynamics of LuI₃.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has been widely used to investigate the ground state properties of lanthanide trihalides, including LuI₃. fishersci.iewikipedia.org These studies consistently show that relativistic effects must be included to obtain accurate results. fishersci.ie Four-component relativistic DFT calculations, which explicitly include these effects, have been employed to investigate the electronic structure and bonding in the lutetium trihalide series. wikipedia.org

Geometry optimization studies using DFT have determined that this compound possesses a planar geometry, in contrast to the pyramidal structures of lighter lanthanide halides. fishersci.ieereztech.com Depending on the specific computational model, the symmetry is described as C₂v or D₃h. wikipedia.orgereztech.com The bonding in LuI₃ is found to be highly ionic, though some non-negligible charge transfer from the iodine ligands to the lutetium metal center occurs due to the high polarizability of iodine. fishersci.ie

| Method | Symmetry | Bond Length (Lu-I) | Bond Angle (I-Lu-I) | Reference |

|---|---|---|---|---|

| DFT (B3PW91) | D₃h (planar) | Not Specified | 120° | ereztech.com |

| DFT (various functionals) | C₂ᵥ | Not Specified | Not Specified | wikipedia.org |

Modeling of Potential Energy Curves (PECs) and Molecular States

The modeling of potential energy curves (PECs) is crucial for understanding the vibrational and electronic transitions within a molecule. A PEC plots the electronic energy of a molecule as a function of one of its geometric parameters, typically an internuclear distance. For a diatomic or polyatomic molecule like LuI₃, these curves map the energy landscape of the ground and various excited states.

These theoretical models are essential for interpreting spectroscopic data, predicting the stability of different molecular states, and understanding reaction dynamics and photophysical processes such as absorption and emission. While the general methodology is applicable to LuI₃, specific studies detailing the calculated potential energy curves for its various molecular states are not prominent in the available literature. Such studies would be invaluable for elucidating the pathways of energy transfer and relaxation, particularly in applications like scintillators. wikidata.org

Theoretical Prediction of Optical and Electronic Properties

Computational methods are key to predicting the optical and electronic properties of materials like LuI₃, offering insights into their potential for technological applications.

Band Structure Calculations and Band Gap Estimation

First-principles calculations based on DFT have been used to determine the electronic band structure of solid-state LuI₃. wikipedia.org These calculations reveal that the top of the valence band is primarily composed of iodine 5p atomic orbitals, while the bottom of the conduction band is dominated by lutetium 5d orbitals. wikipedia.org The 4f bands of lutetium are located as narrow bands at lower energies. nih.gov

Bulk LuI₃ is predicted to be a semiconductor with a large and indirect bandgap. wikipedia.org DFT calculations using semilocal functionals estimate the band gap to be around 3.26 eV. wikipedia.org It is a known characteristic of these DFT methods to underestimate band gaps, and the experimental value for bulk LuI₃ is expected to be higher, with a reported value of 4.53 eV for a closely related layered system. wikipedia.org

| Method | Band Gap Type | Band Gap (eV) | Reference |

|---|---|---|---|

| DFT (Semilocal functional) | Indirect | 3.26 | wikipedia.org |

| Experimental (Few-layered) | Not Specified | 4.53 | wikipedia.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules, MD provides a detailed picture of processes like solvation and coordination dynamics.

While specific molecular dynamics studies on this compound in solution are scarce in the published literature, extensive research on the solvation of the Lutetium(III) ion (Lu³⁺) in aqueous and other polar solvents provides a foundation for understanding its behavior.

Ab initio molecular dynamics simulations, which use quantum mechanics to describe the interactions, have been instrumental in characterizing the hydration of Lu³⁺. researchgate.netresearchgate.net These studies typically model a single Lu³⁺ ion in a box of solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net Key findings from simulations in aqueous solutions indicate that the Lu³⁺ ion strongly influences the structure of the surrounding water molecules, organizing them into distinct solvation shells. researchgate.netresearchgate.net The first hydration shell is particularly well-defined, with Lu–O bond distances in good agreement with experimental data from EXAFS (Extended X-ray Absorption Fine Structure) and X-ray diffraction. researchgate.net For instance, a quantum mechanical charge field (QMCF) molecular dynamics study reported a mean Lu-O bond distance of 2.345 Å. researchgate.net

The presence of counter-ions, such as iodide (I⁻), is expected to influence the solvation structure. MD simulations on other lanthanide halide solutions have shown that anions can penetrate the first hydration shell to form contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), or remain as free ions, depending on the nature of the anion and the lanthanide. nih.gov Studies on lanthanide chloride and nitrate (B79036) solutions have demonstrated that the affinity of anions for the lanthanide ion is generally stronger for the lighter lanthanides compared to the heavier ones like lutetium. nih.gov In the case of iodide, a large and less charge-dense anion, its interaction with the hard Lewis acid Lu³⁺ is expected to be relatively weak, especially in highly polar solvents like water.

In non-aqueous solvents, the solvation behavior can differ significantly. A study on lanthanide ions in N,N'-dimethylpropyleneurea (DMPU) found that the Lu³⁺ ion is six-coordinated, a lower coordination number compared to other lanthanides, which are seven-coordinated in the same solvent. This is attributed to the steric bulk of the DMPU molecules. In dimethyl sulfoxide (DMSO), polarizable molecular dynamics simulations indicate that Lu³⁺ is eight-coordinated. researchgate.net These findings highlight the crucial role of the solvent in determining the solvation structure around the lutetium ion.

The coordination number (CN) and the geometry of the coordination polyhedron are fundamental aspects of the Lu³⁺ ion's behavior in solution. Molecular dynamics simulations have been pivotal in elucidating these properties.

In aqueous solutions, most computational studies concur that the Lu³⁺ aqua ion predominantly exhibits a coordination number of eight. researchgate.netresearchgate.net However, there is a dynamic equilibrium between different coordination geometries. The two most frequently observed polyhedra are the square antiprism (SAP) and the bicapped trigonal prism (BTP). researchgate.net Some simulations also detect a minor population of nine-coordinate complexes, typically with a tricapped trigonal prism (TTP) geometry. researchgate.net The system is highly dynamic, with the coordination geometry continuously fluctuating between these forms.

These examples from specific complexes and solid-state structures suggest that iodide can directly coordinate to the lutetium ion, and the resulting coordination number and geometry will be a balance between the ion's size, the steric demands of the solvent and other ligands, and the electrostatic interactions.

| System | Predominant Coordination Number (CN) | Observed Geometries | Simulation Method | Reference |

|---|---|---|---|---|

| Lu³⁺ in Water | 8 | Square Antiprism (SAP), Bicapped Trigonal Prism (BTP) | QMCF-MD, Polarizable Force Field MD | researchgate.netresearchgate.net |

| Lu³⁺ in Water (minor species) | 9 | Tricapped Trigonal Prism (TTP) | Polarizable Force Field MD | researchgate.net |

| Lu³⁺ in DMSO | 8 | Square Antiprism (SAP) | Polarizable MD | researchgate.net |

| Lu³⁺ in DMPU | 6 | Not specified | EXAFS/LAXS (Experimental, supported by theory) | aps.org |

| [Lu(OS(Me₂)₈]I₃ (solid) | 8 (Lu-O) | Distorted Square Antiprism | Crystallography (supported by theory) | researchgate.netresearchgate.net |

Relativistic Effects in Lutetium-Iodine Bonding Interactions

Due to the high atomic numbers of both lutetium (Z=71) and iodine (Z=53), relativistic effects play a non-negligible role in describing the electronic structure and bonding in this compound. These effects arise from the high velocities of inner-shell electrons, which approach a significant fraction of the speed of light.

Relativistic effects can be broadly categorized into two types:

Direct relativistic effects: These involve the relativistic mass increase of electrons, which causes a contraction and stabilization of s and p orbitals.

Indirect relativistic effects: The contraction of inner s and p orbitals leads to more effective shielding of the nuclear charge. This, in turn, causes the d and f orbitals to expand and become destabilized. academie-sciences.fr

For lutetium, the relativistic contraction of the 6s orbital is a well-known phenomenon. For iodine, relativistic effects, particularly spin-orbit coupling, are significant and influence its bonding characteristics. academie-sciences.fr Spin-orbit coupling splits the p, d, and f orbitals into different energy levels, which can affect bond strengths and molecular geometries.

Quantum chemical calculations are essential to quantify these effects. While comprehensive relativistic studies specifically on monomeric or crystalline LuI₃ are limited, research on related systems provides insight. A computational study on lutetium trihalide dimers (Lu₂X₆) using Density Functional Theory (DFT) with relativistic potentials calculated the bridging and terminal Lu-I bond lengths in the Lu₂I₆ dimer. nih.gov Semi-empirical quantum chemical models like RM1 have been parameterized for lutetium complexes, and studies note that larger errors are often observed for complexes involving heavier halogens like bromine and iodine, indicating the challenge in accurately modeling the complex electronic interactions, including relativistic effects, in these bonds. plos.orgnih.gov

A full understanding of the Lu-I bond requires methods that explicitly include relativity, such as four-component DFT calculations based on the Dirac-Coulomb Hamiltonian. aps.org These calculations would reveal how the orbital energies of both lutetium and iodine are shifted, how their orbitals mix to form the chemical bond, and how much of the bond energy and length can be attributed to relativistic phenomena. Such an analysis would likely show a combination of direct effects on the s-orbitals of both atoms and indirect effects on the lutetium 5d and iodine 5p orbitals, all contributing to the final character of the Lutetium-Iodine bond.

Computational Analysis of Polymorphism and Crystal Packing

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Computational methods are increasingly used to predict possible polymorphs of a compound and to analyze the energetics of their crystal packing.

This compound is known to crystallize in the bismuth(III) iodide-type structure. wikipedia.org This is a layered structure where the metal cations occupy octahedral sites between layers of iodide ions. Computational studies can be employed to verify the stability of this known polymorph and to search for other potential, perhaps metastable, crystal structures.

Crystal structure prediction (CSP) methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. These energies are often computed using a combination of force fields and more accurate quantum mechanical methods like DFT. Such studies can provide insight into the intermolecular forces—in this case, the ionic and van der Waals interactions—that govern the crystal packing of LuI₃.

While specific, dedicated CSP studies on LuI₃ are not prominent in the literature, broader computational studies on the thermodynamics of metal halides have included this compound. These studies analyze the relative stability of different structural prototypes (e.g., ReO₃-type, BiI₃-type) for a range of compounds. Such analyses help to rationalize why LuI₃ adopts its observed crystal structure and can predict the thermodynamic feasibility of synthesizing it in a different, polymorphic form under specific conditions of temperature and pressure.

Reactivity Mechanisms and Coordination Chemistry of Lutetium Iii Iodide

Lewis Acidity of Lutetium(III) Iodide

The Lu³⁺ ion in this compound is characterized by a filled 4f shell ([Xe] 4f¹⁴) and vacant, higher-energy orbitals (5d, 6s, 6p). wikipedia.org This electronic configuration makes it an effective electron pair acceptor, thereby imparting significant Lewis acidic character to the compound. In reactions, LuI₃ can coordinate with Lewis bases (ligands), activating them towards subsequent chemical transformations. This behavior is typical of lanthanide halides and forms the basis for their use in catalysis. wikipedia.org

While many lanthanide compounds are recognized for their catalytic activity, specific documented applications of this compound in mainstream organic reactions are not extensively reported in scientific literature. However, its identity as a Lewis acid is noted in chemical supplier catalogues, where its reaction suitability is listed as a catalyst.

The catalytic mechanism of lanthanide-based Lewis acids typically involves the coordination of the Lu³⁺ center to an electronegative atom (like oxygen or nitrogen) in the organic substrate. This coordination withdraws electron density from the substrate, making it more electrophilic and susceptible to nucleophilic attack. wikipedia.org For example, in a hypothetical Diels-Alder reaction, LuI₃ would coordinate to a carbonyl group on the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition. wikipedia.orgwikipedia.org Similarly, in aldol (B89426) reactions, it would activate the carbonyl electrophile. Despite the mechanistic plausibility, specific research detailing the efficiency, selectivity, and scope of LuI₃ as a catalyst for these and other organic transformations remains limited.

Lanthanide complexes have emerged as effective catalysts for various polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. rsc.orged.ac.uk The catalytic cycle generally involves the coordination of the monomer to the Lewis acidic lanthanide center, followed by nucleophilic attack from an initiator. The activity of these catalysts is often influenced by the ionic radius of the metal; however, clear trends are not always observed. rsc.orgnih.gov

Complex Formation with Donor Ligands

This compound readily forms coordination complexes with a variety of Lewis basic ligands that possess oxygen or nitrogen donor atoms. The formation of these complexes is driven by the electrostatic attraction between the hard acid Lu³⁺ ion and the donor atoms of the ligands.

The high affinity of the Lu³⁺ ion for oxygen donors is well-established. Lutetium salts in aqueous solutions form hydrated ions, such as [Lu(H₂O)ₙ]³⁺. wikipedia.orgwikipedia.org Ethers are also common oxygen-containing ligands that coordinate to the lutetium center. For example, lutetium(III) chloride is known to form complexes with tetrahydrofuran (B95107) (THF), such as in the compound (C₅H₅)LuCl₂(THF)₃. wikipedia.orgresearchgate.net While crystal structures specifically featuring LuI₃-ether adducts are not widely published, the fundamental coordination principles suggest that LuI₃ would similarly form stable complexes with ethers like THF. The interaction involves the donation of a lone pair of electrons from the ether's oxygen atom to the vacant orbitals of the Lu³⁺ ion. Information regarding the complexation of this compound with urea (B33335) is not extensively documented in research literature.

This compound demonstrates clear reactivity towards nitrogen-based ligands. Research has shown that anhydrous LuI₃ can be dissolved in a mixture of pyridine (B92270) and tetrahydrofuran (THF) to yield a distinct yellow coordination complex. wikipedia.org This complex has been identified as [LuI₂(py)₅]I, where five pyridine molecules are directly coordinated to the lutetium center through their nitrogen atoms, and one iodide ion acts as a counter-ion. wikipedia.org This demonstrates the strong affinity of the Lu³⁺ center for N-donor ligands. The general stability of lanthanide complexes with nitrogen-containing macrocycles further supports this tendency. nih.gov

| Complex Formula | Ligand | Donor Atom | Observational Details |

|---|---|---|---|

| [LuI₂(py)₅]I | Pyridine (py) | Nitrogen | Forms a yellow solution/solid when LuI₃ is dissolved in a pyridine-THF mixture. wikipedia.org |

Reaction Kinetics and Thermodynamic Aspects of Complexation

A quantitative understanding of complex formation relies on kinetic and thermodynamic data. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) define the stability and driving forces of complexation, while kinetic studies provide insight into the rates and mechanisms of ligand exchange.

Specific experimental thermodynamic and kinetic data for the complexation of this compound are not extensively available in the published literature. However, trends can be inferred from studies on other lanthanide systems. For instance, the complexation of lanthanide ions is generally favored by large, positive entropy changes (ΔS), particularly in aqueous solutions, due to the release of ordered solvent molecules from the ion's coordination sphere. iupac.orgrsc.org Enthalpy changes (ΔH) can be either endothermic or exothermic depending on the nature of the ligand and solvent. rsc.org

Studies on the complexation of cerium(III) and neodymium(III) iodides with 2,2'-bipyridine (B1663995) in pyridine show that these reactions are governed by enthalpy. acs.org For lutetium, computational studies on its complexation with EDTA have been performed to predict relative stability constants. rsc.org The stability of lanthanide complexes with polydentate ligands like EDTA is typically very high. rsc.org Furthermore, studies of lutetium complexes with certain macrocyclic ligands have revealed them to be extraordinarily kinetically inert, with very slow dissociation rates. nih.gov

While these examples from related systems provide a framework for understanding the likely behavior of LuI₃, a lack of direct experimental measurements prevents the creation of a definitive data table of stability constants or kinetic parameters for its complexes.

| Parameter | Symbol | General Contribution to Stability | Typical Observations in Ln³⁺ Systems |

|---|---|---|---|

| Gibbs Free Energy Change | ΔG | A negative value indicates a spontaneous reaction and a stable complex. | Becomes more negative with increasing complex stability. rsc.org |

| Enthalpy Change | ΔH | A negative (exothermic) value contributes favorably to ΔG. | Can be endothermic or exothermic; often the dominant factor for N-donor ligands in non-aqueous solvents. rsc.orgacs.org |

| Entropy Change | ΔS | A positive value contributes favorably to ΔG. | Often positive and a major driving force, especially with chelating ligands in aqueous solution (chelate effect). iupac.org |

| Stability Constant | log K | Higher values indicate greater complex stability. | Generally increases across the lanthanide series for a given ligand due to increasing charge density. rsc.org |

Note: This table presents general trends for lanthanide ions and is for illustrative purposes, as specific data for this compound is not available.

Electron Transfer Processes Involving this compound Species

Direct electron transfer involving the lutetium cation is generally unfavorable due to the high stability of the Lu(III) oxidation state, which arises from its filled 4f shell. wikipedia.orgebsco.com Consequently, the electron transfer processes associated with this compound predominantly involve the iodide ligands or ligand-to-metal charge transfer (LMCT) events rather than a formal reduction of the lutetium center.

Research into the electron transfer spectra of trivalent lanthanide complexes, including those with halide ligands, reveals the presence of charge-transfer bands. rsc.orguu.nl These bands correspond to the transfer of an electron from a ligand-based molecular orbital to an empty or partially filled orbital on the metal ion. The energy required for this transition is related to the oxidizing power of the metal ion and the reducing nature of the ligand. For LuI₃, the relatively low electronegativity of iodide makes it susceptible to oxidation, and its charge-transfer bands are expected at lower energies compared to lutetium(III) chlorides or bromides.

Studies on lanthanide complexes have also highlighted photoinduced electron transfer (PeT) as a potential process. rsc.org In such mechanisms, a photoexcited ligand can transfer an electron to another part of the complex, which can lead to a temporary change in the electronic structure without a permanent change in the metal's oxidation state. Another relevant process is the photochemistry of the iodide ion itself, which upon UV irradiation in various solvents can lead to the formation of a solvated electron, a fundamental electron transfer event. tau.ac.il

While direct redox reactions changing the oxidation state of lutetium are not common, the potential for electron transfer involving the iodide ligand is a key aspect of the compound's reactivity, particularly in photochemical contexts or with strong oxidizing agents.

Development of Organothis compound Compounds

The synthesis of organometallic compounds, specifically those containing a direct lutetium-carbon (Lu-C) bond, is a significant area of lanthanide chemistry. This compound can serve as a starting material for such syntheses, although lutetium(III) chloride is more commonly used. wikipedia.org Organothis compound compounds often feature stabilizing ligands, such as cyclopentadienyl (B1206354) (Cp) or its derivatives, which are crucial for isolating and characterizing these reactive species.